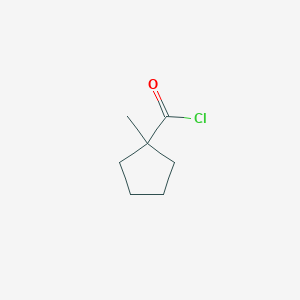
1-Methylcyclopentane-1-carbonyl chloride
Übersicht
Beschreibung
1-Methylcyclopentane-1-carbonyl chloride is a chemical compound with the CAS Number: 20023-50-1 . It has a molecular weight of 146.62 . The IUPAC name for this compound is 1-methylcyclopentanecarbonyl chloride . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 1-Methylcyclopentane-1-carbonyl chloride is 1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 . The InChI key is NECUSOPHCDZPGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methylcyclopentane-1-carbonyl chloride has a molecular weight of 146.62 . It has a density of 1.1±0.1 g/cm³, a boiling point of 162.7±9.0 °C at 760 mmHg, and a vapour pressure of 2.1±0.3 mmHg at 25°C . The compound has a flash point of 68.2±8.3 °C .Wissenschaftliche Forschungsanwendungen
Carbonium Ion Studies
The research on carbonium ions, specifically the stable solution of the 1-methylcyclopentyl cation, provides insight into hydrocarbon isomerization mechanisms. The study demonstrated the formation of the 1-methylcyclopentyl cation through various reactions, including the acid-catalyzed isomerization of methylcyclopentane. This work contributes to our understanding of carbonium ion stability and its role in hydrocarbon reactions (Olah, Bollinger, Cupas, & Lukas, 1967).
Catalytic Applications
A study on conjugate reduction of α,β-unsaturated carbonyl compounds using a copper carbene complex demonstrates the catalytic potential of such complexes. This research highlights the application of metal carbene complexes in organic synthesis, offering a method for the 1,4-reduction of complex unsaturated esters and cyclic enones, showcasing the versatility of catalytic systems involving components like 1-Methylcyclopentane-1-carbonyl chloride or related structures (Jurkauskas, Sadighi, & Buchwald, 2003).
Material Science and Electrochemistry
The development of a highly sensitive voltammetric and impedimetric sensor based on an ionic liquid/cobalt hexacyanoferrate nanoparticle-modified electrode underscores the relevance of ionic liquids in material science. This work is pivotal for the analysis of compounds in various samples, showcasing the integration of ionic liquids with metal nanoparticles for enhanced electrochemical sensing capabilities (Damiri, Oskoei, & Fouladgar, 2016).
Reaction Mechanisms
The research on small-ring compounds and carbonium ion reactions of 1-Methylcyclopentyl derivatives adds to our understanding of reaction mechanisms. It discusses the solvolytic rates and the implications of classical carbonium ions in organic reactions, providing a basis for the theoretical understanding and practical applications of these mechanisms in synthetic chemistry (Cox, Caserio, Silver, & Roberts, 1961).
Safety And Hazards
The compound has several hazard statements including H227, H290, H302, H312, H314, H332, H335 . Precautionary statements include P210, P234, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P390, P403+P233, P403+P235, P405, P406, P501 .
Eigenschaften
IUPAC Name |
1-methylcyclopentane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUSOPHCDZPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527527 | |
| Record name | 1-Methylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentane-1-carbonyl chloride | |
CAS RN |
20023-50-1 | |
| Record name | 1-Methylcyclopentane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)






![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)


![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)